molecular formula C29H21BrN2O2 B11657266 N-[4-(4-bromophenoxy)phenyl]-6-methyl-2-phenylquinoline-4-carboxamide

N-[4-(4-bromophenoxy)phenyl]-6-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B11657266
M. Wt: 509.4 g/mol
InChI Key: LVOZGIJYMIZZFS-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenoxy)phenyl]-6-methyl-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a bromophenoxy group, and a carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenoxy)phenyl]-6-methyl-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This step involves the reaction of a bromophenol derivative with a suitable leaving group on the quinoline core.

    Formation of the Carboxamide Functionality: The carboxamide group is typically introduced through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenoxy)phenyl]-6-methyl-2-phenylquinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Amines

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

N-[4-(4-bromophenoxy)phenyl]-6-methyl-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenoxy)phenyl]-6-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, its ability to intercalate into DNA can result in the inhibition of DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-bromophenoxy)phenyl]-2-phenylquinoline-4-carboxamide
  • N-[4-(4-bromophenoxy)phenyl]-6-methylquinoline-4-carboxamide
  • N-[4-(4-bromophenoxy)phenyl]-6-methyl-2-phenylquinoline-2-carboxamide

Uniqueness

N-[4-(4-bromophenoxy)phenyl]-6-methyl-2-phenylquinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the bromophenoxy group enhances its reactivity and potential for further functionalization. Additionally, the quinoline core provides a rigid and planar structure, which is beneficial for its interaction with biological targets and its use in material science applications.

Properties

Molecular Formula

C29H21BrN2O2

Molecular Weight

509.4 g/mol

IUPAC Name

N-[4-(4-bromophenoxy)phenyl]-6-methyl-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C29H21BrN2O2/c1-19-7-16-27-25(17-19)26(18-28(32-27)20-5-3-2-4-6-20)29(33)31-22-10-14-24(15-11-22)34-23-12-8-21(30)9-13-23/h2-18H,1H3,(H,31,33)

InChI Key

LVOZGIJYMIZZFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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